molecular formula C10H9Cl2NO B185099 Cypromid CAS No. 2759-71-9

Cypromid

Cat. No.: B185099
CAS No.: 2759-71-9
M. Wt: 230.09 g/mol
InChI Key: PLQDLOBGKJCDSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cypromid is an obsolete herbicide

Mode of Action

The mode of action of this compound involves contact and selective induction of general necrosis and growth inhibition . This suggests that this compound likely interferes with the normal growth processes of plants, leading to their death.

Pharmacokinetics

It is known to be moderately soluble in water , which could influence its distribution and bioavailability in the environment.

Result of Action

The primary result of this compound’s action is the control of annual weeds in crops such as maize, cereals, onions, and cotton . It achieves this by inducing necrosis and inhibiting growth in these plants.

Biochemical Analysis

Cellular Effects

The specific cellular effects of Cypromid are not well-documented. As an herbicide, it likely affects various types of plant cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It likely exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that the effects of this product could change over time, possibly due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is reasonable to assume that the effects of this product could vary with different dosages, possibly including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

As an herbicide, it likely interacts with certain enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is reasonable to assume that it could interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is reasonable to assume that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of Cypromid involves the reaction of 3,4-dichloroaniline with cyclopropanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Cypromid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Cypromid is part of the anilide herbicide group, which includes other compounds such as propanil and alachlor. Compared to these similar compounds, this compound is unique in its specific chemical structure, which includes a cyclopropane ring and two chlorine atoms on the aromatic ring. This structure contributes to its distinct herbicidal properties and environmental behavior .

This compound’s unique structure and mode of action make it a valuable tool in agricultural weed management, although its use has declined in favor of more modern herbicides .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQDLOBGKJCDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041827
Record name Cypromid
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Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 g/100mL in benzene, In water, > 0.01 g/100mL
Record name CYPROMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/
Record name Cypromid
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Record name CYPROMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

2759-71-9
Record name Cypromid
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URL https://commonchemistry.cas.org/detail?cas_rn=2759-71-9
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Record name Cypromid [ANSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cypromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPROMID
Source FDA Global Substance Registration System (GSRS)
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Record name CYPROMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is Cypromid compared to other herbicides in controlling weeds in maize crops?

A1: Research suggests that this compound might not be the most effective standalone herbicide for weed control in maize. Studies comparing its efficacy with other herbicides like Atrazine, Linuron, and Fluromidine found it to be less effective in controlling certain weed species. [] For instance, Aethusa cynapium showed resistance to this compound. [] Furthermore, high doses of this compound applied post-emergence (2.24 kg/ha) were found to negatively impact crop yield. [] This suggests that this compound's use as a standalone herbicide might be limited due to its lower efficacy and potential phytotoxicity at higher doses.

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